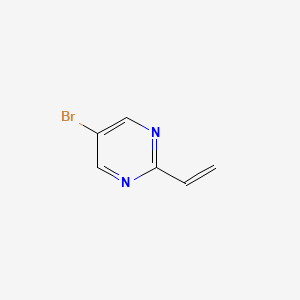

5-Bromo-2-vinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGICTBSBIWVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-vinylpyrimidine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-vinylpyrimidine

This compound is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive vinyl group and a versatile bromine atom on the pyrimidine scaffold, offers a powerful platform for the synthesis of complex molecular architectures. The pyrimidine core is a prevalent motif in a vast array of biologically active compounds and approved drugs, owing to its ability to mimic the structure of nucleobases and participate in crucial hydrogen bonding interactions with biological targets.[1] The presence of the vinyl and bromo substituents provides orthogonal handles for a variety of chemical transformations, making this compound a valuable intermediate for the generation of diverse compound libraries in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, with a focus on its utility in the development of kinase inhibitors.

Core Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting its behavior in biological systems.

Chemical Structure and Identifiers

The structure of this compound consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a vinyl group at the 2-position.

Systematic Name: 5-bromo-2-ethenylpyrimidine[2]

| Identifier | Value | Source |

| CAS Number | 883901-68-6 | [3] |

| Molecular Formula | C₆H₅BrN₂ | [2] |

| Molecular Weight | 185.02 g/mol | [3] |

| SMILES | C=CC1=NC=C(C=N1)Br | [2] |

| InChI Key | LZGICTBSBIWVFA-UHFFFAOYSA-N | [2] |

Physicochemical Data

While experimental data for some physical properties of this compound are not widely published, predictions and data from analogous compounds provide valuable insights.

| Property | Value/Information | Source & Rationale |

| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar substituted pyrimidines like 5-bromo-2-methylpyrimidine which is a solid.[4] |

| Melting Point | Not experimentally determined in available literature. | For reference, 5-bromo-2-methylpyrimidine has a melting point of 80.0 to 85.0 °C.[4] |

| Boiling Point | Not experimentally determined in available literature. | Predicted boiling point for the related 5-bromo-2-methylpyrimidine is 195.2±13.0 °C.[4] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | Based on the solubility of similar brominated pyrimidines.[5] |

| XlogP (Predicted) | 1.7 | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the pyrimidine ring protons.

-

Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, typically around δ 8.5-9.0 ppm. For comparison, the protons of 5-bromopyrimidine appear at δ 8.87 ppm.[6]

-

Vinyl Protons: The vinyl group will exhibit a characteristic AMX spin system, with three distinct signals:

-

One proton (the one attached to the carbon adjacent to the pyrimidine ring) will appear as a doublet of doublets (dd) in the range of δ 6.5-7.0 ppm.

-

The two terminal vinyl protons will appear as doublets or doublets of doublets in the range of δ 5.5-6.5 ppm.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronic effects. For comparison, the carbon signals for 5-bromopyrimidine are observed at δ 159.2, 158.2, and 118.9 ppm.[7]

-

Vinyl Carbons: The two carbons of the vinyl group are expected to appear in the alkene region of the spectrum, typically between δ 115-140 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

C=C and C=N Stretching: Vibrations of the pyrimidine ring and the vinyl C=C bond will appear in the 1600-1400 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring and vinylic C-H stretching will be observed above 3000 cm⁻¹.[8]

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

Mass spectrometry is a key tool for confirming the molecular weight of this compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data: [2]

| Adduct | m/z |

| [M+H]⁺ | 184.97089 |

| [M+Na]⁺ | 206.95283 |

| [M]⁺ | 183.96306 |

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the vinyl group onto a pre-functionalized 5-bromopyrimidine core or the construction of the pyrimidine ring itself.

Synthetic Strategies

A plausible and efficient method for the synthesis of 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde and an appropriate amidine compound.[9] This approach offers a direct route to the desired pyrimidine scaffold.

For the specific synthesis of this compound, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, is a highly effective strategy. A common approach involves the reaction of a 2-halo-5-bromopyrimidine with a vinylating agent. For instance, the Stille coupling of 2-chloro-5-bromopyrimidine with vinyltributylstannane in the presence of a palladium catalyst would yield the target compound.

Experimental Protocol: Illustrative Synthesis via Stille Coupling

This protocol is a generalized procedure based on established Stille coupling methodologies and should be optimized for the specific substrates.

Objective: To synthesize this compound from 2-chloro-5-bromopyrimidine and vinyltributylstannane.

Materials:

-

2-Chloro-5-bromopyrimidine

-

Vinyltributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous and degassed solvent (e.g., Toluene or DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add vinyltributylstannane (1.1-1.5 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

-

The 5-Bromo Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, making it a key transformation in the synthesis of complex molecules. The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose due to the commercial availability of a vast array of boronic acids and the mild reaction conditions.[10]

-

The 2-Vinyl Position: The vinyl group is susceptible to a range of reactions, including:

-

Conjugate Addition: The electron-withdrawing nature of the pyrimidine ring activates the vinyl group for Michael-type additions of various nucleophiles.[9]

-

Heck Reaction: The vinyl group can participate as the alkene component in Heck coupling reactions.

-

Diels-Alder Reaction: The vinyl group can act as a dienophile in cycloaddition reactions.

-

Polymerization: The vinyl group can undergo polymerization, a property that should be considered during its synthesis and storage.[3]

-

The orthogonal reactivity of these two sites allows for a stepwise functionalization strategy, where one site can be modified while the other remains intact for a subsequent transformation.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suzuki Coupling\n(at C5-Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Conjugate Addition\n(at vinyl group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="5-Aryl-2-vinylpyrimidine\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="2-(2-Substituted-ethyl)-5-bromopyrimidine\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Complex Bioactive Molecules\n(e.g., Kinase Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label=" Arylboronic Acid, Pd catalyst"]; A -> C [label=" Nucleophile"]; B -> D; C -> E; D -> F [label=" Further\n Functionalization"]; E -> F [label=" Further\n Functionalization"]; } .dot Figure 1: Synthetic utility of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a variety of biologically active compounds, most notably kinase inhibitors.[11]

Role in Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, kinase inhibitors have become a major class of targeted therapeutics. The pyrimidine core is a common feature in many kinase inhibitors as it can form key hydrogen bonds with the hinge region of the ATP-binding site of the kinase.

The 5-bromo position of this compound can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl moieties that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. The 2-vinyl group can be further modified to introduce additional functionalities or to tune the physicochemical properties of the molecule.

// Edges "inhibitor":f0 -> "hinge" [label=" H-bonds", color="#34A853"]; "inhibitor":f1 -> "hydrophobic_pocket" [label=" Hydrophobic\n Interactions", color="#FBBC05"]; "inhibitor":f2 -> "gatekeeper" [label=" Steric/Electronic\n Interactions", color="#EA4335"]; } .dot Figure 2: Binding model of a pyrimidine-based kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, data for structurally related compounds provide guidance on potential hazards.

General Safety Precautions: [5][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

It is imperative to consult the specific safety data sheet provided by the supplier before use and to handle the compound in accordance with good laboratory practices.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its dual reactivity allows for the strategic and sequential introduction of various functional groups, enabling the construction of complex and diverse molecular libraries. Its utility as a precursor for kinase inhibitors highlights its importance in modern drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its effective application in the development of novel therapeutic agents. As the demand for new and more effective drugs continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Bromopyrimidine(4595-59-9) 13C NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. msdspds.castrol.com [msdspds.castrol.com]

An In-Depth Technical Guide to 5-Bromo-2-vinylpyrimidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 5-Bromo-2-vinylpyrimidine stands out as a particularly valuable and versatile building block. Its unique combination of a reactive vinyl group and a strategically placed bromine atom offers a dual functionality that is highly sought after in the synthesis of complex molecular architectures for drug discovery. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, and key applications, with a focus on empowering researchers to leverage its full potential in the development of novel therapeutics.

Core Compound Identification

Chemical Identity:

| Property | Value |

| Compound Name | This compound |

| CAS Number | 883901-68-6[1] |

| Molecular Formula | C6H5BrN2[1] |

| Molecular Weight | 185.02 g/mol |

| Canonical SMILES | C=CC1=NC=C(C=N1)Br |

| InChIKey | LZGICTBSBIWVFA-UHFFFAOYSA-N |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The most common and effective approach involves a palladium-catalyzed cross-coupling reaction between a suitable 2-substituted-5-bromopyrimidine and a vinylating agent. A prime example is the Suzuki-Miyaura coupling, a powerful and widely used carbon-carbon bond-forming reaction.

A plausible and efficient synthetic route starts from the readily available 5-bromo-2-chloropyrimidine. The chloro-substituent at the 2-position can be selectively displaced or the bromine at the 5-position can be targeted for vinylation. A patent for the preparation of vinyl pyrimidine derivatives suggests the reaction of a bromo-pyrimidine with a vinyl borane compound in the presence of a palladium catalyst and a base.[2]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent batches.

Materials:

-

5-Bromo-2-chloropyrimidine

-

Vinylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

The causality behind these choices lies in the well-established reliability of palladium-catalyzed cross-coupling for forming C-C bonds with high yields and selectivity. The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the vinyl group and the bromo substituent. This allows for a stepwise and controlled functionalization of the pyrimidine core.

Reactions at the Vinyl Group:

The electron-deficient nature of the pyrimidine ring activates the vinyl group towards a variety of transformations, including:

-

Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of nucleophiles.

-

Diels-Alder Reactions: It can participate as a dienophile in cycloaddition reactions.

-

Oxidation/Reduction: The double bond can be oxidized to an epoxide or cleaved, or reduced to an ethyl group.

Reactions at the Bromo Substituent:

The bromine atom at the 5-position is a versatile handle for introducing further diversity through various cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or alkyl groups.

-

Stille Coupling: Coupling with organostannanes, which are known for their tolerance of a wide range of functional groups.

-

Heck Coupling: Reaction with alkenes to form substituted vinylpyrimidines.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

This dual reactivity allows for the creation of extensive and diverse chemical libraries from a single, readily accessible starting material.

Caption: Reactivity map of this compound highlighting its dual functionality.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, present in a wide range of clinically used drugs.[3][4] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems make it an attractive core for designing enzyme inhibitors and receptor modulators.

While specific, publicly available drug candidates derived directly from this compound are not extensively documented, its potential as a key intermediate is significant. The ability to introduce diverse substituents at both the 2- and 5-positions makes it an ideal starting point for generating libraries of compounds for screening against various biological targets, particularly protein kinases.

The 2-aminopyrimidine motif, which can be readily synthesized from this compound via Buchwald-Hartwig amination at the bromo-position followed by modification of the vinyl group, is a well-established hinge-binding motif in numerous kinase inhibitors.[5] The vinyl group provides a reactive handle for introducing side chains that can probe deeper into the ATP-binding pocket, potentially leading to enhanced potency and selectivity. The development of novel kinase inhibitors is a major focus in oncology and immunology research.[6][7][8]

Conclusion

This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its defined chemical identity, accessible synthesis, and, most importantly, its dual reactivity make it a powerful tool for the creation of novel and diverse molecular entities. The strategic application of modern synthetic methodologies to this versatile scaffold will undoubtedly continue to fuel the discovery of the next generation of therapeutic agents.

References

- 1. PubChemLite - this compound (C6H5BrN2) [pubchemlite.lcsb.uni.lu]

- 2. EP1057831A2 - Process for the preparation of vinyl pyrimidine derivatives - Google Patents [patents.google.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of 5-Bromo-2-vinylpyrimidine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-vinylpyrimidine

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized in the synthesis of complex molecular architectures through various cross-coupling reactions. Its unique structure, featuring a reactive vinyl group and a bromine atom on an electron-deficient pyrimidine core, allows for sequential, site-selective functionalization. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, detailed characterization methodologies, and essential safety considerations. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound

Pyrimidine scaffolds are central to numerous biologically active compounds, including nucleic acids and a wide array of approved pharmaceuticals.[1][2] The introduction of specific functional groups onto the pyrimidine ring is a key strategy in drug discovery for modulating pharmacological activity. This compound serves as a versatile intermediate, offering two distinct reactive sites for further chemical modification. The vinyl group can participate in polymerization, cycloadditions, and olefin metathesis, while the bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. This dual functionality makes it a highly sought-after precursor for creating diverse chemical libraries and novel therapeutic agents.

Strategic Approach to Synthesis: Palladium-Catalyzed Cross-Coupling

The formation of the C-C bond between the pyrimidine ring and the vinyl group is most effectively achieved through palladium-catalyzed cross-coupling reactions. Two primary methods are prevalent in this context: the Suzuki-Miyaura coupling and the Stille coupling.

-

Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or ester.[3][4][5] While highly effective and utilizing generally less toxic boron reagents, the preparation and stability of vinylboronic acids can sometimes be challenging.[5]

-

Stille Coupling: This method involves the reaction of an organohalide with an organostannane (organotin) reagent.[6][7][8][9] Stille reactions are known for their tolerance of a wide range of functional groups and the use of air- and moisture-stable organostannanes, such as tributyl(vinyl)tin.[6] The primary drawback is the high toxicity of the tin reagents, which necessitates careful handling and rigorous purification of the final product to remove tin residues.[6][7]

For this guide, we will focus on the Stille coupling due to its reliability and the commercial availability of the required vinylating agent. The proposed synthetic route starts from the readily available 5-Bromo-2-chloropyrimidine. The selective coupling at the more reactive 2-position (C-Cl bond) is anticipated due to the higher reactivity of chloro-substituted pyrimidines in palladium-catalyzed reactions compared to their bromo- counterparts at the 5-position under specific conditions.

Recommended Synthetic Protocol: Stille Vinylation

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 5-Bromo-2-chloropyrimidine using a Stille cross-coupling reaction.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Example |

| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | Sigma-Aldrich |

| Tributyl(vinyl)tin | C₁₄H₃₀Sn | 317.09 | Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Sigma-Aldrich |

| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific |

| Saturated aq. Potassium Fluoride (KF) | KF | 58.10 | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 5-Bromo-2-chloropyrimidine (1.0 eq). Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the substrate).

-

Degassing: Purge the solution with a gentle stream of argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Addition of Reagents: Under a positive pressure of argon, add tributyl(vinyl)tin (1.2 eq) via syringe, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-101°C) and maintain for 12-18 hours. The reaction should be kept under a positive argon atmosphere throughout.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: After completion, cool the mixture to room temperature. Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF).

-

Tin Removal: Stir the biphasic mixture vigorously for 1-2 hours. The fluoride ions react with the tributyltin byproducts to form insoluble tributyltin fluoride, which precipitates and can be removed by filtration.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species.[6][8]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R¹-X, 5-Bromo-2-chloropyrimidine), forming a Pd(II) complex.

-

Transmetalation: The vinyl group (R²) is transferred from the organostannane to the Pd(II) complex, displacing the halide and forming a new Pd(II)-vinyl intermediate. This is often the rate-determining step.

-

Reductive Elimination: The coupled product (R¹-R², this compound) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound (Molecular Formula: C₆H₅BrN₂, Molecular Weight: 184.03 g/mol ).[10]

| Technique | Expected Observations |

| ¹H NMR | δ 8.8-8.9 ppm (s, 2H, pyrimidine H-4, H-6): Two equivalent protons on the pyrimidine ring. δ 6.8-7.0 ppm (dd, 1H, vinyl CH): Vinylic proton attached to the ring. δ 6.4-6.5 ppm (d, 1H, vinyl CH₂): One of the terminal vinylic protons. δ 5.7-5.8 ppm (d, 1H, vinyl CH₂): The other terminal vinylic proton. |

| ¹³C NMR | δ ~158-160 ppm: C-4 and C-6 of the pyrimidine ring. δ ~155-157 ppm: C-2 (attached to vinyl group). δ ~135-137 ppm: Vinyl CH. δ ~122-124 ppm: Vinyl CH₂. δ ~118-120 ppm: C-5 (attached to bromine). |

| IR (Infrared) | ~3100-3000 cm⁻¹: C-H stretching (aromatic and vinyl). ~1630 cm⁻¹: C=C stretching (vinyl). ~1550, 1450 cm⁻¹: C=N, C=C stretching (pyrimidine ring). ~990, 910 cm⁻¹: C-H out-of-plane bending (vinyl). ~700-600 cm⁻¹: C-Br stretching.[2] |

| MS (Mass Spec) | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 184 and 186, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[11] |

Safety and Handling Precautions

It is imperative to handle all chemicals involved in this synthesis with appropriate safety measures in a well-ventilated chemical fume hood.

-

Organotin Reagents: Tributyl(vinyl)tin is highly toxic, readily absorbed through the skin, and harmful if swallowed or inhaled.[6] Always wear nitrile gloves, safety goggles, and a lab coat. All transfers should be performed using a syringe or cannula under an inert atmosphere.

-

Halogenated Pyrimidines: 5-Bromo-2-chloropyrimidine is an irritant. Avoid contact with skin, eyes, and clothing.[12]

-

Palladium Catalyst: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of the powder.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Diethyl ether is extremely flammable. Keep away from ignition sources.[13]

-

Waste Disposal: All tin-containing waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This guide outlines a reliable and well-documented Stille cross-coupling protocol for the synthesis of this compound. By providing a detailed experimental procedure, explaining the underlying reaction mechanism, and presenting a comprehensive characterization and safety plan, this document serves as a practical resource for researchers. The successful synthesis of this versatile building block opens avenues for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrti.org [ijrti.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. youtube.com [youtube.com]

- 10. PubChemLite - this compound (C6H5BrN2) [pubchemlite.lcsb.uni.lu]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 5-bromo-2-ethenylpyrimidine: Synthesis, Properties, and Applications

Abstract

5-Bromo-2-ethenylpyrimidine (also known as 5-bromo-2-vinylpyrimidine) is a bifunctional heterocyclic compound poised to be a valuable building block for researchers, scientists, and drug development professionals. Its structure, featuring an electron-deficient pyrimidine core functionalized with a reactive vinyl group at the C2 position and a versatile bromine atom at the C5 position, offers orthogonal handles for a diverse range of chemical transformations. The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This guide provides a comprehensive overview of the predicted physicochemical properties, robust synthesis protocols, characteristic chemical reactivity, and potential applications of 5-bromo-2-ethenylpyrimidine, particularly in the context of drug discovery and materials science. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogues and established reaction principles to provide a predictive and practical framework for its use.

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of nucleobases (cytosine, thymine, uracil) and a vast number of therapeutic agents.[2][4] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems makes it a highly sought-after scaffold in drug design.[4] The strategic introduction of functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

5-Bromo-2-ethenylpyrimidine emerges as a particularly strategic intermediate. It possesses two key points of diversification:

-

The C5-Bromine: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the facile introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.[5][6] This is a foundational strategy for building molecular complexity and exploring structure-activity relationships (SAR).[5]

-

The C2-Ethenyl (Vinyl) Group: This unsaturated moiety can participate in a different set of chemical reactions, including polymerization, cycloadditions, and Michael additions.[7] This functionality is valuable for creating novel polymers, attaching the scaffold to biomolecules, or serving as a covalent warhead in targeted drug design.

This dual reactivity allows for stepwise, selective functionalization, making 5-bromo-2-ethenylpyrimidine a powerful linchpin for constructing complex molecular architectures.

Physicochemical Properties: Predictions and Comparisons

As direct experimental data for 5-bromo-2-ethenylpyrimidine is not widely published, its properties are predicted based on established chemical principles and comparison with structurally similar, well-documented pyrimidine derivatives.

| Property | Predicted Value for 5-Bromo-2-ethenylpyrimidine | Comparison Compound Data | Source(s) |

| Molecular Formula | C₆H₅BrN₂ | C₆H₃BrN₂ (5-Bromo-2-ethynylpyrimidine) | |

| Molecular Weight | 185.02 g/mol | 183.01 g/mol (5-Bromo-2-ethynylpyrimidine) | |

| Appearance | Predicted: White to pale yellow solid | Crystalline Powder (5-Bromo-2-ethynylpyridine) | |

| Melting Point | Estimated: 115-125 °C | 127-128 °C (5-Bromo-2-ethynylpyrimidine) | |

| Boiling Point | > 280 °C (Predicted) | 295.8 °C (5-Bromo-2-ethynylpyrimidine) | |

| Solubility | Predicted: Soluble in common organic solvents (DCM, THF, DMF); sparingly soluble in water. | Soluble in organic solvents (5-BROMO-2-METHYL-PYRIMIDINE) | |

| CAS Number | Not assigned | 1135283-08-7 (5-Bromo-2-ethynylpyrimidine) |

Expert Insights: The melting point is anticipated to be slightly lower than its ethynyl analogue due to the less linear structure of the ethenyl group, which may lead to less efficient crystal lattice packing. The overall thermal stability is expected to be high, characteristic of aromatic heterocyclic systems.

Synthesis Protocols: A Practical Approach

The most logical and versatile method for preparing 5-bromo-2-ethenylpyrimidine is through a palladium-catalyzed cross-coupling reaction. The Stille coupling, utilizing an organotin reagent, and the Suzuki-Miyaura coupling, using a more benign organoboron reagent, are both excellent choices.[8][9] The Suzuki-Miyaura protocol is presented here as it is often preferred due to the lower toxicity of its boron-based byproducts.

Recommended Synthetic Route: Suzuki-Miyaura Coupling

This protocol involves the reaction of a dihalogenated pyrimidine, such as 5-bromo-2-chloropyrimidine, with a vinylboronic acid derivative. The greater reactivity of the C-Cl bond on the electron-deficient pyrimidine ring under certain palladium-catalyzed conditions allows for selective vinylation at the C2 position.[10][11]

Caption: Workflow for the Suzuki-Miyaura synthesis of 5-bromo-2-ethenylpyrimidine.

Step-by-Step Experimental Protocol

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2-chloropyrimidine (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), and potassium carbonate (2.5 equiv).[10]

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

-

Causality: The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle while preventing beta-hydride elimination from the vinyl group.[5]

-

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[12]

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 5-bromo-2-ethenylpyrimidine as a solid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 5-bromo-2-ethenylpyrimidine lies in the orthogonal reactivity of its two key functional groups. This allows for a modular approach to building libraries of complex molecules for screening in drug discovery programs.

Caption: Dual reactivity pathways of 5-bromo-2-ethenylpyrimidine in synthesis.

-

Cross-Coupling at the C5-Bromo Position: The bromine atom serves as an excellent handle for palladium-catalyzed reactions. This is the most common strategy for elaborating pyrimidine scaffolds.[5][13] By performing a Suzuki or Stille coupling, a diverse range of aromatic and heteroaromatic rings can be installed at this position, which is critical for exploring SAR and optimizing interactions with biological targets.[12]

-

Reactions of the C2-Ethenyl Group: The vinyl group is an electron-deficient alkene due to its attachment to the pyrimidine ring, making it a good Michael acceptor.[7] This allows for the covalent attachment of nucleophilic residues, such as the cysteine thiol group found in many proteins. This reactivity can be harnessed to design targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.[14] Furthermore, the vinyl group can undergo polymerization to create functional materials or be used in cycloaddition reactions to build complex polycyclic systems.[15]

Spectroscopic Characterization (Predicted)

Structural confirmation of the synthesized 5-bromo-2-ethenylpyrimidine would rely on standard spectroscopic techniques. The following are predicted spectral data:

-

¹H NMR (Proton NMR): The spectrum is expected to be highly characteristic.[16][17][18]

-

Pyrimidine Protons: A singlet corresponding to the C4-H and a singlet for the C6-H are expected. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, these protons will appear downfield, likely in the δ 8.5-9.0 ppm range.

-

Vinyl Protons: A classic AMX spin system is predicted.

-

The proton on the same carbon as the pyrimidine ring (Hα) will appear as a doublet of doublets (dd) around δ 6.7-7.0 ppm.

-

The two terminal vinyl protons (Hβ, cis and trans) will appear as distinct doublet of doublets between δ 5.5-6.5 ppm. The trans-coupling constant (J) will be larger (~16-18 Hz) than the cis-coupling constant (~10-12 Hz).

-

-

-

¹³C NMR (Carbon NMR): Distinct signals for all six carbon atoms are expected. The carbons of the pyrimidine ring will resonate in the aromatic region (δ 110-160 ppm), with C2, C4, and C6 being the most downfield. The vinyl carbons will appear around δ 120-140 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C=C stretching for the vinyl group (~1630 cm⁻¹) and C-H stretching for the aromatic and vinyl protons (~3000-3100 cm⁻¹).

Safety and Handling

-

Hazard Class: 5-Bromo-2-ethenylpyrimidine should be handled as an irritant. Halogenated heterocyclic compounds can be harmful if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Conclusion

5-Bromo-2-ethenylpyrimidine represents a highly versatile and valuable, yet underutilized, building block for chemical synthesis. Its dual-functional nature provides an elegant platform for creating diverse molecular libraries through orthogonal, high-yield reactions like Suzuki coupling and Michael addition. For researchers in drug discovery, it offers a powerful tool for generating novel candidates for a wide range of biological targets. In materials science, its polymerizable vinyl group opens avenues for the development of new functional polymers. The predictive models and detailed protocols provided in this guide are intended to empower scientists to confidently synthesize and exploit the full chemical potential of this strategic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchtrend.net [researchtrend.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 8. EP1057831A2 - Process for the preparation of vinyl pyrimidine derivatives - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. (PDF) Microwave-Assisted Palladium-Catalyzed C–C Coupling [research.amanote.com]

- 14. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

5-Bromo-2-vinylpyrimidine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-vinylpyrimidine

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is derived from the unique reactivity of its constituent parts: a pyrimidine core, a bromine atom amenable to cross-coupling reactions, and a vinyl group for further functionalization. However, these same reactive centers contribute to the molecule's inherent instability, necessitating specific storage and handling protocols to ensure its integrity and experimental reproducibility. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its proper storage and handling.

Introduction: The Synthetic Potential and Stability Challenge of this compound

Heterocyclic compounds are foundational scaffolds in drug discovery and development.[1][2] Among these, functionalized pyrimidines are of particular importance. This compound emerges as a privileged scaffold, offering orthogonal reactive sites for sequential chemical modifications.[1][3] The bromine atom at the 5-position serves as a classical handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[4] Concurrently, the vinyl group at the 2-position is a versatile functional group, susceptible to transformations such as polymerization, cycloaddition, and oxidation, enabling the construction of complex molecular architectures.[5][6]

However, the very features that make this molecule synthetically attractive are also the source of its stability concerns. The electron-rich vinyl group, in particular, is prone to spontaneous polymerization, a common challenge with vinyl-substituted heterocycles.[6][7] This guide addresses the causality behind its degradation and provides a robust framework for maintaining its chemical fidelity from vial to reaction vessel.

Chemical Profile and Inherent Reactivity

The stability of this compound is best understood by examining its structural components:

-

Pyrimidine Ring: A nitrogen-containing heterocycle that is relatively stable but can be activated or deactivated by its substituents.

-

Bromo Substituent: An electron-withdrawing group that influences the electronics of the ring and serves as a key site for cross-coupling reactions.

-

Vinyl Substituent: An electron-donating group that is highly susceptible to radical-initiated or thermally induced polymerization. This is the primary locus of instability.

The interplay of these groups dictates the molecule's reactivity and degradation profile. The vinyl group's propensity to polymerize is the most significant stability liability.

Primary Degradation Pathways and Mechanistic Insights

To ensure the long-term viability of this compound, it is crucial to understand the mechanisms by which it degrades. The primary pathways are driven by light, heat, and the presence of radical initiators.

Free-Radical Polymerization

The most common degradation pathway for this compound is the polymerization of the vinyl group. This process can be initiated by trace impurities, atmospheric oxygen, light, or heat, which can generate free radicals. Once initiated, a chain reaction proceeds, converting the monomeric liquid or solid into an intractable polymeric material, rendering the reagent useless.

Photochemical Degradation

Many brominated aromatic compounds are sensitive to light. Analogous compounds like 5-bromouracil are known to discolor upon exposure to sunlight, and UV irradiation can cause debromination.[8] For this compound, UV exposure can lead to two detrimental outcomes:

-

Homolytic Cleavage: The carbon-bromine bond can break, generating radicals that can initiate polymerization.

-

Direct Polymerization: UV energy can directly initiate the polymerization of the vinyl group.

Thermal Decomposition

Elevated temperatures provide the activation energy needed to initiate polymerization and other decomposition reactions. Safety data for related compounds frequently warn against exposure to high temperatures, flames, and sparks.[9] For this reason, ambient or reduced temperatures are critical for long-term storage.

The following diagram illustrates the key degradation pathways.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the inherent reactivity and degradation pathways, a multi-faceted approach to storage and handling is required to preserve the quality of this compound.

Quantitative Storage Recommendations

The following table summarizes the optimal conditions for short-term and long-term storage, synthesized from supplier data and best practices for analogous compounds.[10][11]

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Long-Term: 2-8°C Short-Term (Working Stock): Room Temperature | Reduced temperature minimizes the rate of thermal polymerization and decomposition. While one supplier suggests room temperature, storing at 2-8°C provides a greater margin of safety against thermal degradation for long-term storage.[10][11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The vinyl group is susceptible to oxidation and radical-initiated polymerization. An inert atmosphere displaces oxygen, a potential radical initiator. |

| Light | Store in an amber vial, in the dark. | Protects the compound from UV radiation, which can initiate polymerization and cause photochemical decomposition, including potential debromination.[8] |

| Moisture | Sealed in a dry environment. | The compound should be stored in a tightly sealed container to prevent hydrolysis and contamination.[10] Use of a desiccator is recommended. |

| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Prevents exposure to light, air, and moisture. PTFE lining provides a chemically inert barrier. |

Step-by-Step Laboratory Handling Protocol

Adherence to a strict handling protocol is essential to prevent contamination and degradation during experimental use.

-

Preparation and Environment:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[9][12]

-

Ensure an eyewash station and safety shower are readily accessible.[13]

-

Don appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

-

Equilibration:

-

Before opening, allow the container of this compound to warm to room temperature, especially if stored refrigerated. This prevents condensation of atmospheric moisture inside the vial upon opening.

-

-

Inert Atmosphere Handling:

-

For optimal stability, perform all transfers under an inert atmosphere (argon or nitrogen).

-

If aliquoting, flush the new vial with inert gas before and after the transfer.

-

-

Dispensing:

-

Use clean, dry spatulas or syringes for transferring the compound.

-

Avoid introducing any contaminants, which could act as polymerization initiators.

-

Promptly and tightly reseal the main container after dispensing the required amount. Purge the headspace with inert gas before sealing.

-

-

Cleanup and Disposal:

The workflow for proper handling is visualized below.

Caption: Recommended workflow for handling this compound.

Conclusion

This compound is a high-value reagent whose utility is directly tied to its chemical purity. Its primary stability liabilities—polymerization and photochemical degradation—are manageable through meticulous control of its storage and handling environment. By implementing the protocols outlined in this guide, researchers can mitigate the risks of degradation, ensuring the compound's integrity and leading to more reliable and reproducible scientific outcomes. The principles of storing cold, dark, dry, and under an inert atmosphere are paramount for preserving the synthetic potential of this versatile building block.

References

- 1. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. This compound - CAS:883901-68-6 - Sunway Pharm Ltd [3wpharm.com]

- 11. 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Bromo-2-vinylpyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-vinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted data, experimental findings for structurally analogous compounds, and foundational spectroscopic principles to offer researchers a robust framework for its identification and characterization. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing both theoretical understanding and practical insights for laboratory professionals.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a bromine atom and a vinyl group on the pyrimidine ring imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecular architectures through cross-coupling reactions and polymerization. Accurate spectroscopic characterization is the cornerstone of ensuring the purity and structural integrity of this compound for its successful application in research and development.

Molecular Structure and Predicted Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

The Multifaceted Biological Activities of Brominated Pyrimidine Compounds: A Technical Guide for Researchers

The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in the development of therapeutic agents. The strategic introduction of a bromine atom onto this privileged structure gives rise to a class of compounds with remarkably diverse and potent biological activities. This guide provides an in-depth exploration of the biological landscape of brominated pyrimidine derivatives, offering mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in drug discovery and development.

Anticancer Activity: Targeting the Engines of Malignancy

Brominated pyrimidines have emerged as a powerful class of anticancer agents, exhibiting efficacy against a range of human cancers through diverse mechanisms of action. These compounds often function by inhibiting key enzymes that drive cancer cell proliferation and survival.

Kinase Inhibition: Silencing Aberrant Signaling

Many cancers are driven by the dysregulation of protein kinases, making them prime targets for therapeutic intervention. Brominated pyrimidines have been successfully developed as potent kinase inhibitors.

The fusion protein Bcr-Abl, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). Several pyrimidine-based inhibitors have been developed to target the ATP-binding site of the Abl kinase domain.[1][2] The introduction of a bromine atom can enhance binding affinity and cellular potency. Some pyrido-pyrimidine inhibitors have shown the ability to bind to Bcr-Abl regardless of the conformation of the activation loop, enabling them to overcome resistance to first-generation inhibitors like imatinib that arise from mutations in the kinase domain.[1][3][4]

Featured Compound Series: 4,6-Disubstituted Pyrimidines

A notable class of allosteric Bcr-Abl inhibitors features a 4,6-disubstituted pyrimidine core.[3][4] These compounds do not compete with ATP but instead bind to the myristate binding site of Abl, inducing a conformational change that inactivates the kinase.

| Compound ID | R1 | R2 | Cellular Bcr-Abl Inhibition (IC50, µM) |

| BP-1 | 4-CF3O-Ph-NH- | 3-pyridyl | 0.5 |

| BP-2 | 4-Cl-Ph-NH- | 4-pyridyl | 0.8 |

| BP-3 | 4-Br-Ph-NH- | 2-pyridyl | 0.3 |

Table 1: Structure-activity relationship of 4,6-disubstituted pyrimidine Bcr-Abl inhibitors. Data compiled from multiple sources.

Signaling Pathway: Bcr-Abl and Downstream Proliferation

References

- 1. Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nilotinib: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Suzuki-Miyaura Coupling of 5-Bromo-2-vinylpyrimidine: A Detailed Protocol for the Synthesis of 5-Aryl-2-vinylpyrimidines

Introduction: The Strategic Importance of 5-Aryl-2-vinylpyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic versatility. The introduction of a vinyl group at the 2-position and an aryl moiety at the 5-position of the pyrimidine ring generates a class of compounds, 5-aryl-2-vinylpyrimidines, with significant potential in drug discovery and materials science. The vinyl group can act as a reactive handle for further functionalization or as a key pharmacophoric element, while the 5-aryl substituent allows for the exploration of a vast chemical space, crucial for tuning the molecule's pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[2][3] Its operational simplicity, tolerance of a wide range of functional groups, and generally high yields make it an indispensable tool for synthetic chemists.[4] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-bromo-2-vinylpyrimidine with various arylboronic acids, offering researchers a reliable method for the synthesis of a diverse library of 5-aryl-2-vinylpyrimidines.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The newly formed 5-aryl-2-vinylpyrimidine product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-vinylpyrimidine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space in Drug Discovery

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is prized for its mild reaction conditions and broad functional group tolerance.[2] These attributes have cemented its role in the synthesis of complex molecules, particularly within the realms of pharmaceutical and materials science.[3]

The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural core of numerous FDA-approved drugs.[1] The strategic introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can profoundly modulate the biological activity of a molecule, making the Sonogashira coupling a key strategy in the design and synthesis of novel drug candidates.[1] Specifically, the coupling of 5-Bromo-2-vinylpyrimidine with a diverse array of terminal alkynes opens a direct route to a rich library of 2-vinyl-5-alkynylpyrimidines. These products are not only valuable as final targets but also serve as versatile intermediates for further chemical diversification.

This guide, designed for researchers and professionals in drug development, provides an in-depth exploration of the Sonogashira coupling as applied to this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and present a comprehensive troubleshooting guide to empower you to successfully implement this critical transformation in your synthetic endeavors.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected and synergistic catalytic cycles, one involving palladium and the other copper. A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.[1]

The Palladium Cycle:

-

Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) species to the carbon-bromine bond of this compound. This step forms a Pd(II)-pyrimidine complex.[1]

-

Transmetalation: The copper acetylide, generated in the copper cycle, then transmetalates with the Pd(II)-pyrimidine complex. This key step involves the transfer of the alkynyl group from the copper to the palladium center, regenerating the copper(I) catalyst.[1]

-

Reductive Elimination: The resultant diorganopalladium(II) complex undergoes reductive elimination, which forms the desired carbon-carbon bond of the 2-vinyl-5-alkynylpyrimidine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The Copper Cycle:

-

Alkyne Activation: In the presence of a base, the terminal alkyne is deprotonated. This activated alkyne then reacts with a copper(I) salt, such as copper(I) iodide (CuI), to form a copper(I) acetylide intermediate.[1]

The amine base in the reaction plays a dual role: it facilitates the formation of the copper acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[3]

Experimental Protocols

The following protocols are designed as a robust starting point for the Sonogashira coupling of this compound with various terminal alkynes. Optimization of catalyst loading, solvent, base, and temperature may be necessary to achieve optimal results for specific substrates.

General Considerations:

-

Inert Atmosphere: The Sonogashira reaction is typically sensitive to oxygen, which can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling).[2] Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is recommended to prevent unwanted side reactions and ensure catalyst activity.[4]

Protocol 1: Standard Conditions for General Terminal Alkynes

This protocol is suitable for a broad range of simple and functionalized terminal alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.1–1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–5 mol%)

-

Copper(I) iodide (CuI) (5–10 mol%)

-

Triethylamine (Et₃N) (2.0–3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with nitrogen or argon (repeat this cycle three times).

-

Add the anhydrous solvent (THF or DMF) via syringe, followed by triethylamine and the terminal alkyne.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkynes, the reaction mixture may be gently heated to 40-60 °C.

-

Upon completion (typically 3-16 hours), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-vinyl-5-alkynylpyrimidine.

Protocol 2: Conditions for Less Reactive or Sterically Hindered Terminal Alkynes

For terminal alkynes that are electronically deactivated or sterically demanding, more forcing conditions may be required.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2–2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos)

-

Copper(I) iodide (CuI) (10 mol%)

-

A stronger base such as Diisopropylethylamine (DIPEA) or an inorganic base like Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

-

Follow steps 1-3 from Protocol 1, using the appropriate catalyst, base, and solvent.

-

Heat the reaction mixture to a temperature between 60 °C and 100 °C. Monitor the reaction progress closely by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If an inorganic base was used, filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing with ethyl acetate.

-

Proceed with the aqueous workup and purification as described in steps 5-7 of Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a substituted 5-bromopyrimidine with various terminal alkynes. While the specific substrate is a 2-substituted-5-bromopyridine, the electronic properties are comparable to this compound, providing a valuable reference for expected outcomes.[5]

| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 |

| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 87 |

| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 85 |

| 4 | 4-Biphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 90 |

| 5 | 2-Thienylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 78 |

Data adapted from a study on 2-amino-3-bromopyridines, which exhibit similar electronic properties to the target substrate.[5]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides insights into common issues and their potential solutions.

Conclusion: A Versatile Tool for Drug Discovery

The Sonogashira coupling of this compound with terminal alkynes is a highly effective and versatile method for the synthesis of a diverse array of 2-vinyl-5-alkynylpyrimidines. These compounds represent valuable building blocks in the design and development of new therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation. As with any catalytic reaction, careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity. The robustness and functional group tolerance of the Sonogashira coupling ensure its continued and widespread application in the innovative landscape of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes & Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-vinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 5-bromo-2-vinylpyrimidine, a valuable building block in medicinal chemistry and materials science. These application notes offer in-depth technical insights, detailed experimental protocols, and troubleshooting guidance to enable the successful synthesis of 2-vinyl-5-aminopyrimidine derivatives.

Introduction: The Strategic Importance of this compound in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug discovery and development professionals.[1][6]

This compound is a particularly interesting substrate for the Buchwald-Hartwig amination due to the presence of two reactive sites: the C-Br bond and the vinyl group. The selective functionalization of the C-Br bond allows for the introduction of a wide range of amino groups while preserving the vinyl moiety for subsequent transformations. This strategic handle makes it a valuable precursor for the synthesis of complex molecular architectures.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[1][7][8][9] The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[2][7][10]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido-palladium complex.[2][10]

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7][10]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine product.[1] The choice of a suitable ligand is crucial to promote the desired reductive elimination over this competing pathway.[11]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary to achieve the best results for a specific amine coupling partner.

Reagents and Materials

| Reagent/Material | Purpose | Key Considerations |

| This compound | Aryl Halide Substrate | Ensure high purity. |

| Amine | Nucleophile | Use a slight excess (1.1-1.5 eq.). |

| Palladium Pre-catalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[11] |

| Phosphine Ligand | Catalyst Activation | Bulky, electron-rich ligands are often preferred.[1][6] |

| Base | Deprotonation of Amine | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typical.[10] |

| Anhydrous Solvent | Reaction Medium | Toluene, dioxane, or THF are commonly used.[10][12] |

| Inert Gas | Anhydrous/Anaerobic Conditions | Nitrogen or Argon. |

| Reaction Vessel | - | Schlenk tube or sealed vial. |

| Magnetic Stirrer/Hotplate | - | - |

| TLC plates/LC-MS | Reaction Monitoring | - |

| Silica Gel | Product Purification | - |

Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

-